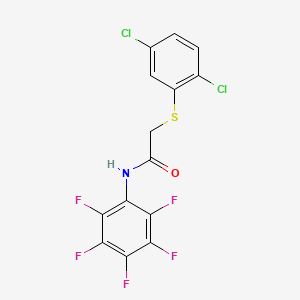
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as ETDCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery.
Mecanismo De Acción
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide exerts its pharmacological effects by modulating various cellular pathways, including the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), and the inhibition of histone deacetylases (HDACs). These mechanisms of action contribute to the anti-inflammatory, anti-cancer, and neuroprotective effects of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), the induction of apoptosis in cancer cells, and the improvement of cognitive function in animal models of Alzheimer's disease. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has also been shown to exhibit low toxicity in animal studies, indicating its potential as a safe and effective drug candidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide is its versatility in various biological assays, including cell-based assays, enzyme assays, and animal models. Its low toxicity and high potency make it an ideal candidate for drug discovery. However, one of the limitations of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide, including the development of more efficient synthesis methods, the identification of novel pharmacological targets, and the optimization of its pharmacokinetic properties. Additionally, the potential use of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide as a drug candidate for the treatment of neurodegenerative disorders, cancer, and inflammatory diseases warrants further investigation. Overall, the study of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide holds great promise for the development of new and effective drugs for various diseases.
Métodos De Síntesis
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 3,4-dihydro-2H-chromene-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-fungal effects. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has also been investigated for its potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-2-12-16-17-14(20-12)15-13(18)10-7-9-5-3-4-6-11(9)19-8-10/h3-6,10H,2,7-8H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPFKDXUTBPEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-4-nitrobenzamide](/img/structure/B7680814.png)
![3-[[5-(4-Methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-1,2,3-benzotriazin-4-one](/img/structure/B7680822.png)
![2-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-cyclopropylacetamide](/img/structure/B7680823.png)
![5-(4-methylphenyl)-2-[[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methyl]-1H-1,2,4-triazole-3-thione](/img/structure/B7680830.png)

![1-(4-bromothien-2-yl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B7680857.png)
![N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B7680860.png)

![[1-[(5-Methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl] 1-ethylbenzotriazole-5-carboxylate](/img/structure/B7680873.png)
![Benzyl 2-[[2-(carbamoylamino)-3-phenylpropanoyl]amino]acetate](/img/structure/B7680879.png)
![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(3-phenyl-4-prop-2-enyl-5-sulfanylidene-1,2,4-triazol-1-yl)oxan-3-yl]acetamide](/img/structure/B7680893.png)
![N'-[2-[[5-(2-chlorophenyl)-4-cyclopentyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4-fluorobenzohydrazide](/img/structure/B7680895.png)
![[2-Oxo-2-(propan-2-ylamino)ethyl] 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylate](/img/structure/B7680896.png)
